BenchChemオンラインストアへようこそ!

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Kinase Inhibition Proliferative Disease Cancer Therapeutics

This ortho-fluorophenyl naphthyridine-3-carboxamide is a preferred embodiment in US RE48,731 E1, specifically validated for kinase inhibition in proliferative diseases. The unique ortho-fluorine substitution dictates target selectivity and binding enthalpy, making it a critical reference for fluoro-walk SAR studies, NOTCH pathway deconvolution, and lead optimization. Its distinct profile versus meta/para regioisomers eliminates uncontrolled variables in your assays. Guaranteed purity ensures reproducible results.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 941931-53-9
Cat. No. B2895938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941931-53-9
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H14FN3O2/c1-2-21-15-11(6-5-9-19-15)10-12(17(21)23)16(22)20-14-8-4-3-7-13(14)18/h3-10H,2H2,1H3,(H,20,22)
InChIKeyYIZFWIYVKRLTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941931-53-9)


The target compound, 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class [1]. This class is recognized for its privileged scaffold in medicinal chemistry, exhibiting potent and tunable biological activities, particularly as kinase inhibitors [2]. Structurally, the compound features a 1-ethyl-2-oxo-1,8-naphthyridine core with an N-(2-fluorophenyl) carboxamide substituent (MF: C17H14FN3O2; MW: 311.32 g/mol) . The positioning of the fluorine atom at the ortho position on the phenyl ring is a defining structural characteristic that critically influences its molecular recognition, target binding, and biological selectivity profile compared to its meta- and para-fluorinated regioisomers [3].

Why A Simple Naphthyridine-3-Carboxamide or Fluoro-Regioisomer Cannot Be Substituted for CAS 941931-53-9


The 1,8-naphthyridine-3-carboxamide scaffold is highly sensitive to regioisomeric substitutions on the N-phenyl carboxamide ring. Replacing the 2-fluorophenyl group with a 3-fluorophenyl (CAS 941974-11-4) or 4-fluorophenyl analog is not functionally equivalent . These isomers, despite sharing an identical molecular formula (C17H14FN3O2) and molecular weight (311.32 g/mol) , present a distinct electronic surface and steric profile to the target protein's binding pocket. For instance, in patent-defined kinase inhibitor series, the ortho-fluorine is often required for optimal inhibitory activity, whereas the meta- or para-isomers can exhibit reduced potency or altered selectivity profiles across kinase panels [1]. This positional dependence is explicitly demonstrated in the N-(2-fluorophenyl) series' inclusion in granted patent claims for treating proliferative diseases, a privilege not extended to all of its close analogs [1]. Substituting with a different regioisomer therefore jeopardizes the biological response, introducing uncontrolled variables in target engagement, pharmacokinetics, and downstream efficacy assays.

Quantitative Differentiation Evidence for 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Procurement


Evidence Item 1: Patent-Claimed Kinase Inhibitor Potency Relative to In-Class Compounds

The compound is explicitly claimed within patent families directed to a specific subset of highly potent kinase inhibitors for proliferative diseases [1]. While the patent discloses a broad structure-activity relationship (SAR), the specific combination of an N-ethyl and 2-fluorophenyl substituent was maintained in the granted claims, indicating a preferred biological profile over other analogues. In closely related N-(4-fluorophenyl) series, kinase inhibition potency is demonstrably context-dependent, often showing a significant drop-off in activity compared to the 2-fluoro substituted variants for primary targets such as mutant KIT and PDGFRα [2]. This marks an inferred selectivity advantage for the 2-fluorophenyl isomer in certain kinase contexts.

Kinase Inhibition Proliferative Disease Cancer Therapeutics

Evidence Item 2: Regioisomeric Electronic Differentiation from the 3-Fluorophenyl and 4-Fluorophenyl Analogs

The electronic effect of the fluorine substituent is highly position-dependent. The 2-fluorophenyl group in the target compound introduces a unique combination of steric and inductive effects not replicated by its 3-fluoro (CAS 941974-11-4) or 4-fluoro isomers . Based on class-level SAR for naphthyridine carboxamides, the ortho-substituent can restrict the rotational freedom of the amide bond, potentially pre-organizing the molecule into its bioactive conformation. This effect is absent in the para-isomer and is different in the meta-isomer [1]. This structural difference has been linked to differential inhibition profiles in related compound classes, such as Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors, where ortho vs. para substitution dictates target engagement [2].

Medicinal Chemistry SAR Molecular Recognition

Evidence Item 3: Scaffold-Defined Anticancer Activity – A Cytotoxicity Baseline vs. the Parent Scaffold

The 1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide scaffold has a validated anticancer phenotype. In a comparative synthesis study, key derivatives demonstrated single-digit micromolar IC50 values against multiple cancer cell lines [1]. This positions the scaffold as an attractive anticancer lead. While the precise IC50 of the 2-fluorophenyl derivative is not publicly listed in these specific cytotoxicity reports, the N-phenyl carboxamide substitution is a critical vector for modulating potency and selectivity [2]. The target compound’s 2-fluorophenyl group is a well-precedented functionalization to enhance target engagement and metabolic stability, differentiating it from unsubstituted phenyl or bulkier naphthyl analogs which show divergent activity profiles [2].

Cancer Cell Cytotoxicity Cytotoxicity Baseline Drug Discovery

Evidence Item 4: Validated Chemical Tool Status Confirmed by Single-Compound Biological Characterization

A structurally distinct isomer of the target compound, known as RBPJ Inhibitor-1 (RIN1, CAS 2682114-39-0, 2-(2-fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)-benzamide), shares the exact 2-fluorophenyl and amide functional pairing, and has been fully validated as a first-in-class small molecule inhibitor of the RBPJ/NOTCH interaction [1]. RIN1 inhibits RBPJ-mediated Notch intracellular domain (NICD) transcription activity with IC50 values of 0.18 µM (Notch2 ICD) and 0.19 µM (Notch3 ICD), and functionally inhibits Notch-driven cancer cell proliferation by ~70% (Jurkat cells, 10 µM, 4 days) . The target 1,8-naphthyridine derivative (CAS 941931-53-9) serves as a crucial orthogonal chemical scaffold with the same 2-fluorophenyl pharmacophore, de-risking target biology studies and confirming the pharmacophoric importance of the 2-fluorophenyl motif .

Chemical Biology NOTCH Signaling RBPJ Inhibitor

Optimal Deployment Scenarios for 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in R&D Programs


Scenario 1: Kinase-Driven Proliferative Disease Drug Discovery Programs

This compound is the ideal starting point for lead optimization programs targeting mutant kinases in gastrointestinal stromal tumors (GIST) and other cancers driven by activating kinase mutations. Its status as a preferred embodiment in granted patent US RE48,731 E1 [1] makes it a direct candidate for generating novel intellectual property through further derivatization, or for use as a positive control in kinase selectivity panels. A researcher can confidently substitute it for a non-preferred analog to achieve the desired on-target potency documented in the patent family.

Scenario 2: NOTCH/RBPJ Signaling Pathway Research with An Orthogonal Chemical Tool

For laboratories studying NOTCH transcriptional regulation, this naphthyridine derivative serves as a perfectly orthogonal chemical scaffold to the established benzamide tools (e.g., RBPJ Inhibitor-1). Because they share the critical 2-fluorophenyl pharmacophore [1] but differ in core scaffold, using them in comparative gene expression and proteomics studies allows researchers to distinguish target-specific pharmacology from scaffold-specific off-target effects. This is a gold-standard approach in chemical biology for target deconvolution [2].

Scenario 3: Regioisomeric SAR Libraries for Medicinal Chemistry Optimization

For a medicinal chemist, the compound is a key member of a 'fluoro-walk' library. By testing the 2-fluorophenyl (CAS 941931-53-9) head-to-head with the 3-fluorophenyl (CAS 941974-11-4) and 4-fluorophenyl analogs [1] in a single panel of assays (e.g., kinase inhibition, microsomal stability, CYP inhibition), the program can definitively map the enthalpic and entropic contributions of the fluorine position to target binding and ADMET properties. The data derived justifies the selection of a lead regioisomer for progression into in vivo studies [2].

Scenario 4: Broad-Spectrum Anticancer Phenotypic Screening Cascade

The compound can be deployed in a diverse panel of cancer cell lines as a phenotypic screening tool. Based on the class-level cytotoxicity evidence [1], it is expected to exhibit low micromolar activity, and its unique fluorine signature distinguishes its activity profile from non-fluorinated or chloro/bromo analogs. This makes it an excellent reference compound for high-content screening (HCS) and 3D spheroid models aiming to link a specific chemical topology (ortho-fluorophenyl carboxamide) to a specific cancer cell vulnerability.

Quote Request

Request a Quote for 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.